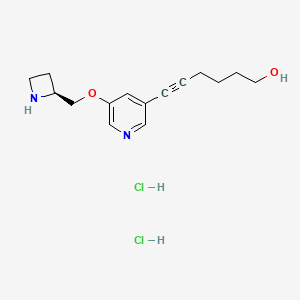

Sazetidine A dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sazetidine A (AMOP-H-OH) is a drug that acts as a subtype selective partial agonist at α4β2 neural nicotinic acetylcholine receptors . It acts as an agonist at (α4)2 (β2)3 pentamers, but as an antagonist at (α4)3 (β2)2 pentamers .

Molecular Structure Analysis

The molecular formula of Sazetidine A dihydrochloride is C15H20N2O2.2HCl . The chemical name is 6- [5- [ (2S)-2-Azetidinylmethoxy]-3-pyridinyl]-5-hexyn-1-ol dihydrochloride .Physical And Chemical Properties Analysis

Sazetidine A dihydrochloride has a molecular weight of 333.25 . It is soluble to 50 mM in water . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Activation and Desensitization of α7 Nicotinic Acetylcholine Receptors

Sazetidine-A has been found to activate and desensitize native α7 nicotinic acetylcholine receptors (nAChRs) in SH-SY5Y cells and primary cortical cultures . The α7-selective positive allosteric modulator PNU-120596 was used to reveal receptor activation, measured as an increase in intracellular calcium using fluorescent indicators . These findings support the ability of sazetidine-A to interact with α7 nAChRs, which may contribute to sazetidine-A’s actions in complex physiological systems .

High Affinity and Selectivity for α4β2 nAChR Subtype

Sazetidine-A competes with very high binding affinity (Ki ≈ 0.5 nM) and selectivity for the α4β2 nAChR subtype . Despite its high affinity, sazetidine-A neither activates nAChR channel function nor prevents channel activation when it is applied simultaneously with nicotine .

Silent Desensitizer of nAChRs

Sazetidine-A is a new nicotinic ligand that shows a different pharmacological profile from any of these known classes of ligands . It is proposed to be a “silent desensitizer” of nAChRs, meaning that it desensitizes the receptor without first activating it . This unusual pharmacological property of sazetidine-A makes it, potentially, an excellent research tool to distinguish between the role of activation and desensitization of alpha4beta2 nAChRs .

Potential Therapeutic Targets

Neuronal nicotinic acetylcholine receptors (nAChRs) are crucial to normal physiology and have been clearly implicated in nicotine addiction . They are possible therapeutic targets in a wide range of pathological conditions, including cognitive disorders, Parkinson’s disease, and neuropathic pain .

Mimics the Effects of Nicotine

Comparison of the effects of sazetidine-A and nicotine at α4β2 nAChRs suggests that the predominant effects of nicotine and other nicotinic agonists are related to desensitization of the receptors and that sazetidine-A potently mimics these effects .

Mecanismo De Acción

Target of Action

Sazetidine A dihydrochloride primarily targets the neuronal nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 subtype . These receptors are the most common heteromeric nAChR in the brain and are known to mediate various physiological processes, including pain pathways .

Mode of Action

Sazetidine A dihydrochloride interacts with its targets by desensitizing the alpha4beta2 nAChRs without first activating them . This unique property has led to its classification as a "silent desensitizer" . It has been suggested that Sazetidine A dihydrochloride could represent a new class of nicotinic cholinergic drugs with a novel mechanism of action .

Biochemical Pathways

For instance, it has been shown to reduce intravenous nicotine self-administration in rats , suggesting its potential role in modulating nicotine addiction pathways.

Result of Action

The desensitization of alpha4beta2 nAChRs by Sazetidine A dihydrochloride results in various molecular and cellular effects. For example, it has been shown to induce analgesia in animal models, with pain scores significantly lower than those seen after saline . Moreover, it has been found to reduce nicotine intake in rats, suggesting its potential use as a smoking cessation aid .

Action Environment

It is known that the compound’s effects can persist over the course of a day , suggesting that its action may not be significantly influenced by immediate environmental changes

Propiedades

IUPAC Name |

6-[5-[[(2S)-azetidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.2ClH/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14;;/h9-11,14,17-18H,1-2,4,6-8,12H2;2*1H/t14-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSKKJWUXISFFU-UTLKBRERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC(=C2)C#CCCCCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sazetidine A dihydrochloride | |

CAS RN |

2455450-63-0 |

Source

|

| Record name | Sazetidine A dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SPN92UCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

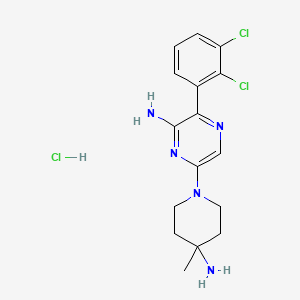

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)